4-bromo-5-(methylamino)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
5-bromo-4-(methylamino)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c1-7-3-2-8-9-5(10)4(3)6/h2H,1H3,(H2,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSLLQWFBOQXGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)NN=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(methylamino)-2,3-dihydropyridazin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2,3-dihydropyridazin-3-one and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The temperature is maintained at around 50-60°C to facilitate the reaction.
Procedure: The 4-bromo-2,3-dihydropyridazin-3-one is dissolved in the solvent, and methylamine is added dropwise. The reaction mixture is stirred for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC).
Purification: The product is isolated by filtration, washed with cold solvent, and dried under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-(methylamino)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution: Formation of various substituted pyridazinones.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of pyridazinone derivatives, including 4-bromo-5-(methylamino)-2,3-dihydropyridazin-3-one, as promising candidates in anticancer therapy. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, the synthesis of related pyridazinone compounds demonstrated notable activity against melanoma and ovarian cancer cells .
1.2 COX-2 Inhibition
Pyridazinone derivatives are recognized for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. Compounds similar to this compound have shown promising results in inhibiting COX-2 activity, suggesting potential use in anti-inflammatory therapies .
Synthetic Organic Chemistry
2.1 Building Block for Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine substituent provides a reactive site for further functionalization, making it valuable in the development of new pharmaceuticals and agrochemicals .
2.2 Derivative Synthesis
The compound can be modified to create various derivatives that may exhibit enhanced biological activities or novel properties. For example, modifications at the methylamino position could lead to derivatives with improved solubility or bioavailability, which are crucial for therapeutic applications .
Table 1: Summary of Biological Activities of Pyridazinone Derivatives
Mechanism of Action
The mechanism of action of 4-bromo-5-(methylamino)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methylamino groups play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives synthesized from this compound.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-Bromo-2-methyl-5-(methylamino)-3(2H)-pyridazinone
- Molecular Formula : C₆H₈BrN₃O
- Molecular Weight : 218.054 g/mol
- Identifiers : ChemSpider ID 8712159; MDL Number MFCD24598660 .
Structural Features :
- The core structure consists of a dihydropyridazinone ring substituted with bromine at position 4, a methyl group at position 2, and a methylamino group at position 3.
- Bromine enhances electrophilicity, while the methylamino group contributes to hydrogen bonding and solubility .
Table 1: Structural and Functional Comparisons
Key Comparative Insights:
Halogen Effects: Bromine vs. Multi-halogenated derivatives (e.g., 4,5-dichloro in ) exhibit higher lipophilicity, favoring membrane penetration in antimicrobial applications .
Amino Group Modifications: Methylamino (NHCH₃) vs. Hydrazino (NHNHCH₃): The hydrazino group in introduces redox activity, useful in prodrug design or metal chelation . Bulky substituents (e.g., imidazole-ethylamino in ) enhance selectivity for protein targets via steric and electronic interactions .
Aryl Substituents :
- Phenyl vs. Trifluoromethylphenyl: The CF₃ group in enhances metabolic stability and bioavailability, a common strategy in CNS drug design .
Methylamino pyridazinones (e.g., ’s 4-(methylamino)pyridine) potentiate ion channels, hinting at neuromuscular therapeutic applications .
Biological Activity
4-Bromo-5-(methylamino)-2,3-dihydropyridazin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular structure of this compound features a bromine atom at the 4-position and a methylamino group at the 5-position of the dihydropyridazinone ring. This unique substitution pattern enhances its reactivity and biological activity.
Antagonism of Histamine H₃ Receptors
Research has shown that derivatives of dihydropyridazin-3-one, including this compound, exhibit potent antagonistic activity on histamine H₃ receptors. These receptors are implicated in various neurological processes, making this compound a candidate for treating conditions like sleep disorders and cognitive dysfunctions. A study highlighted that modifications to the dihydropyridazinone moiety can lead to compounds with improved bioavailability and efficacy in vivo models .
Anticancer Properties
The compound has been investigated for its anticancer potential. In phenotypic screening assays, it demonstrated significant inhibition of tumor cell proliferation with IC50 values below 100 nM in HeLa cells. This suggests that the compound may selectively target cancer cells while having a higher threshold for inhibiting phosphodiesterase (PDE) activity, which is often associated with unwanted side effects .
Neuropathic Pain Relief
In animal models, compounds related to this compound have shown promise in alleviating neuropathic pain. The mechanisms involve modulation of cyclic nucleotide levels (cAMP and cGMP), which play crucial roles in pain signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the efficacy of this compound. The presence of the bromine atom is believed to enhance reactivity in substitution reactions, while the methylamino group contributes to its binding affinity at biological targets.
| Compound | Structural Features | Unique Properties |
|---|---|---|
| This compound | Bromine substitution | Enhanced reactivity and biological activity |
| 5-Methylamino-2,3-dihydropyridazin-3-one | Lacks bromine | Different biological activity profile |
| 4-Chloro-5-(methylamino)-2,3-dihydropyridazin-3-one | Chlorine instead of bromine | Varies in reactivity compared to brominated analogs |
Case Studies
- Histamine H₃ Receptor Modulation : A study identified that specific modifications to the dihydropyridazinone scaffold led to compounds with robust wake-promoting effects in rat models. This underscores the potential application of these compounds in treating sleep disorders .
- Anticancer Activity : In vitro studies demonstrated that this compound effectively inhibited cell proliferation across various cancer cell lines. The mechanism appears to be linked to its ability to stabilize PDE complexes that are crucial for cellular signaling pathways related to growth .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
